molecular formula C19H28N2O3S B2405872 N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 433952-36-4

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B2405872
CAS No.: 433952-36-4
M. Wt: 364.5
InChI Key: IHKKFJDJHKZOFK-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization One common method involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the carboxamide group may produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may also play a role in binding to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
  • N-cyclohexyl-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
  • N-cyclohexyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance hydrophobic interactions and potentially improve the compound’s binding affinity to certain molecular targets.

Properties

IUPAC Name

N-cyclohexyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-16(12-14-21)19(22)20-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKFJDJHKZOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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